molecular formula C22H23N3O3 B2811209 N-(2,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891866-92-5

N-(2,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2811209
CAS No.: 891866-92-5
M. Wt: 377.444
InChI Key: FRDPEMQXUBPSCP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a synthetic small molecule featuring a diketopiperazine core, a structure of high interest in medicinal chemistry due to its prevalence in pharmacologically active compounds. This acetamide derivative is designed as a key intermediate for the synthesis of novel chemical entities or as a candidate for high-throughput screening in drug discovery programs. Its mechanism of action is not yet fully characterized and is a subject for ongoing research; potential applications could include serving as a building block in developing protease inhibitors or modulators of various enzymatic pathways due to its diketopiperazine scaffold. Researchers can utilize this compound in exploring structure-activity relationships (SAR), protein-ligand interactions, and other fundamental biochemical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All necessary handling and safety data will be provided with the product.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-5-6-17(4)19(12-14)23-20(26)13-24-7-8-25(22(28)21(24)27)18-10-15(2)9-16(3)11-18/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDPEMQXUBPSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazine Core: The initial step involves the condensation of 3,5-dimethylbenzoyl chloride with ethylenediamine to form a 2,3-dioxo-3,4-dihydropyrazine intermediate.

    Acylation Reaction: The intermediate is then acylated with 2,5-dimethylphenylacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The carbonyl groups in the pyrazine core can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Introduction of halogenated or alkylated derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its mechanism of action at the molecular level, particularly its interactions with enzymes and receptors.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Radiotherapy Sensitization

Compounds such as N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide derivatives (e.g., 19h–19k in ) share the acetamide core but differ in substituents. These analogues incorporate halogenated or iodinated aryl groups (e.g., 3,5-dibromophenyl, 4-iodophenyl) instead of the dihydropyrazine-dione system. Key differences include:

  • Biological Activity : The halogenated derivatives in act as radiotherapy sensitizers , likely due to their ability to generate reactive oxygen species (ROS). The target compound’s dihydropyrazine-dione moiety may instead modulate enzyme binding (e.g., kinase inhibition) via its conjugated diketone system .
Table 1: Comparison with Radiotherapy Sensitizers
Compound Molecular Formula Key Features Biological Activity Reference
19h (N-(3,5-dibromophenyl)-acetamide) C₁₈H₁₇Br₂NO₄ 3,5-dibromophenyl, hydroxyphenyl Radiotherapy sensitizer
Target Compound (Inferred) 2,5-dimethylphenyl, dihydropyrazine-dione Hypothetical enzyme modulation N/A

Agrochemical Acetamide Derivatives

Several pesticidal acetamides () exhibit structural parallels:

  • Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide): Shares a 2,6-dimethylphenyl group but replaces the dihydropyrazine-dione with an oxazolidinyl ring. The 2,6-dimethyl substitution in oxadixyl optimizes steric hindrance for target-site binding in fungi, whereas the target’s 2,5-dimethylphenyl group may alter spatial interactions .
  • Alachlor (N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Features alkyl substituents and a methoxymethyl group, enhancing soil mobility. The target’s aromatic dihydropyrazine-dione system likely reduces environmental persistence compared to alachlor’s flexible alkyl chains .
Table 2: Comparison with Agrochemicals
Compound Molecular Formula Key Features Use Reference
Oxadixyl C₁₅H₂₁N₃O₃ 2,6-dimethylphenyl, oxazolidinyl Fungicide
Alachlor C₁₄H₂₀ClNO₂ 2,6-diethylphenyl, methoxymethyl Herbicide

Heterocyclic Acetamide Derivatives

Compounds in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-...) integrate tetrahydropyrimidin-1(2H)-yl groups, which resemble the target’s dihydropyrazine-dione in rigidity and hydrogen-bonding capacity. However, the pharmacopeial compounds are larger, peptide-like molecules with diphenylhexanamide backbones, suggesting CNS or antiviral applications versus the target’s compact structure .

Structure-Activity Relationship (SAR) Insights

  • Aromatic Substitution : 2,5-Dimethylphenyl vs. 2,6-dimethylphenyl (oxadixyl) or 3,5-dibromophenyl (19h): Positional isomerism affects steric and electronic profiles, altering target affinity .
  • Heterocyclic Moieties : Dihydropyrazine-dione vs. oxazolidinyl (oxadixyl) or triazolo-pyrimidine (flumetsulam, ): The diketone system may favor interactions with metal ions or catalytic sites in enzymes .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(2,5-dimethylphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyrazine precursors with substituted acetamide moieties. Key steps:
  • Amide coupling : Use coupling agents (e.g., EDC/HOBt) to link the pyrazine-dione core to the acetamide group.
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction rates .
  • Catalysts : Transition-metal catalysts (e.g., Pd/Cu) may improve yield in heterocyclic ring formation .
  • Temperature control : Maintain 60–80°C for cyclization steps to avoid side reactions.
    Optimization : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and analyze outcomes via HPLC or NMR .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemistry and confirms the pyrazine-dione backbone .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₄N₃O₃).
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethylphenyl groups at δ 2.2–2.5 ppm) .
  • HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify SAR trends .
  • Meta-analysis : Aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) or incubation time .
  • Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., kinases) .

Q. What computational strategies are recommended for predicting the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • DFT calculations : Model electron density of the pyrazine-dione core to predict nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2 or EGFR) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How should researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Fragment-based design : Synthesize analogs with incremental modifications (e.g., methyl → ethyl, phenyl → pyridyl).
  • Biological profiling : Test analogs against panels of enzymes or cell lines to map activity cliffs .
  • Data clustering : Apply PCA or hierarchical clustering to group compounds by activity profiles .
  • Crystallographic studies : Co-crystallize active analogs with target proteins to identify critical binding motifs .

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